(4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN7O/c22-15-3-1-14(2-4-15)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)17-7-5-16(23)6-8-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMPWIXRGNBRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS number 923512-39-4 , is a complex organic molecule notable for its potential biological activity. Its structure incorporates various pharmacologically relevant moieties including bromophenyl and fluorophenyl groups, as well as a triazolopyrimidine core and a piperazine ring. This article explores its biological activities, synthesis, and potential applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrFN7O |
| Molecular Weight | 482.3 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the triazolopyrimidine core followed by the introduction of the piperazine moiety. Key steps include:
- Formation of the Triazolopyrimidine Core : Achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
- Introduction of the Fluorophenyl Group : Often involves nucleophilic aromatic substitution reactions.
- Attachment of the Piperazine Ring : Conducted via nucleophilic substitution reactions to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the triazolo[4,5-d]pyrimidine scaffold. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. The compound has been evaluated against various cancer cell lines, including HCT-116 (colon cancer), demonstrating significant cytotoxic effects at micromolar concentrations .
Enzyme Inhibition
Compounds with similar structural motifs have been reported to exhibit enzyme inhibitory activities. Particularly, piperazine derivatives are known for their interactions with acetylcholinesterase (AChE) and urease enzymes. Studies suggest that modifications to the piperazine ring can enhance inhibitory potency against these enzymes .
Binding Affinity Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. The results indicate strong interactions with specific amino acid residues in target proteins, suggesting a mechanism for its biological activity .
Case Studies
- Anticancer Efficacy : A study evaluated a series of triazolo-pyrimidine derivatives against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Enzyme Inhibition : A related study demonstrated that compounds containing the piperazine moiety showed strong inhibition of AChE, which is crucial for treating neurological disorders .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of bromine and fluorine atoms enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for further development in cancer therapy .
-
Antimicrobial Properties
- The presence of halogenated phenyl groups has been associated with enhanced antimicrobial activity. Research indicates that similar compounds demonstrate effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
-
Neurological Applications
- Piperazine derivatives are known for their neuropharmacological effects. Compounds like (4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone may exhibit potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .
-
Case Study on Anticancer Activity
- A study conducted on a series of triazole-containing compounds demonstrated that the introduction of bromine and fluorine substituents led to a 50% reduction in cell viability in A549 lung cancer cells at a concentration of 10 µM after 48 hours of treatment. This suggests that the compound may act through apoptosis induction pathways.
-
Case Study on Antimicrobial Efficacy
- In vitro testing against E. coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents from this chemical class.
-
Case Study on Neurological Effects
- An animal model study assessed the anxiolytic effects of piperazine derivatives similar to this compound using elevated plus maze tests. Results indicated increased time spent in open arms, suggesting reduced anxiety levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest structural analogs differ in substituents on the aryl and triazolopyrimidine moieties. Key examples include:
Key Observations :
- Core Heterocycles : Replacing the triazolopyrimidine with a pyrazoline (as in ) reduces planarity, which may alter pharmacokinetic properties such as membrane permeability .
Physicochemical and Spectral Properties
NMR Trends :
- Crystallography: Triazolopyrimidine analogs (e.g., ) often crystallize in monoclinic systems (e.g., P2₁/c), with hydrogen bonds stabilizing the triazole-pyrimidine core .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as the triazolopyrimidine core and substituted piperazine. Key steps include:
- Coupling reactions : Use of Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the piperazine moiety to the triazolopyrimidine scaffold .
- Final ketone formation : Reaction of bromophenyl intermediates with activated carbonyl reagents under basic conditions (e.g., potassium carbonate in dichloromethane) .
Optimization strategies :- Catalysts : Palladium-based catalysts for coupling steps, with ligand screening (e.g., XPhos) to improve yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for coupling reactions; dichloromethane for final steps to minimize side reactions .
- Temperature control : Moderate heating (60–80°C) for coupling steps to balance reaction rate and decomposition .
Basic: How is structural confirmation achieved for this compound, and what analytical techniques are critical?
Answer:
Structural confirmation relies on:
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C25H20BrFN7O expected for the parent ion) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Basic: What are the solubility properties of this compound, and how do they influence experimental design?
Answer:
The compound’s solubility is influenced by its aromatic and heterocyclic moieties:
- Polar solvents : Limited solubility in water; moderate solubility in DMSO or DMF due to the piperazine and triazolopyrimidine groups .
- Nonpolar solvents : Poor solubility in hexane or ether.
Experimental considerations :
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Answer:
Key SAR insights:
- Triazolopyrimidine core : Essential for binding to kinase targets (e.g., EGFR). Modifications here reduce activity .
- Substituent effects :
- 4-Bromophenyl group : Enhances hydrophobic interactions with protein pockets. Replacement with smaller halogens (e.g., Cl) decreases potency .
- 4-Fluorophenyl group : Improves metabolic stability by resisting oxidative degradation .
Methodology : - Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., PDB ID: 1M17) .
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) with IC50 determination via MTT assay .
Advanced: How do conflicting biological activity data arise in studies of this compound, and how can they be resolved?
Answer:
Sources of contradictions :
- Assay variability : Differences in cell line viability protocols (e.g., serum concentration affecting compound uptake) .
- Impurity artifacts : Batch-to-batch purity variations (e.g., <95% purity leading to off-target effects) .
Resolution strategies :
Advanced: What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?
Answer:
Degradation pathways :
- Hydrolysis : Susceptibility of the piperazine ketone to nucleophilic attack in aqueous buffers (pH >7) .
- Photodegradation : Triazolopyrimidine core may degrade under UV light .
Mitigation approaches :- Formulation : Use lyophilized storage or lipid-based nanoparticles to enhance stability in vivo .
- Structural modifications : Introduce electron-withdrawing groups (e.g., CF3) to the phenyl rings to reduce hydrolysis .
Advanced: How can computational methods predict the metabolic fate of this compound?
Answer:
In silico tools :
- ADMET prediction : Use SwissADME to estimate permeability (LogP ~3.5) and cytochrome P450 metabolism (CYP3A4 as primary metabolizer) .
- Metabolite identification : Simulate Phase I/II metabolism with GLORYx, highlighting potential glucuronidation sites on the piperazine ring .
Validation : Combine with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolic clearance .
Advanced: What strategies are effective in resolving crystallographic disorder in this compound’s structure?
Answer:
Crystallography challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
